9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene
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Overview
Description
The compound “9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene” is a complex organic molecule featuring a triazatetracyclo core structure with a nitrophenylmethylsulfanyl substituent
Mechanism of Action
Target of Action
Benzimidazole derivatives, which “6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline” is a part of, are known to have a wide range of biological activities. They are found in many pharmaceutical products and have been used as antitumor, antimicrobial, antioxidant, anti-inflammatory, antitubercular, anticancer, antihypertensive, anticonvulsant, antiviral, antimalarial, antiapoptotic, and anti-proliferative agents . .
Mode of Action
Benzimidazole derivatives often exert their effects by interacting with biological targets such as enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Without specific studies on “6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline”, it’s difficult to determine the exact biochemical pathways it affects. Benzimidazole derivatives can affect a variety of biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
Benzimidazole derivatives can have a wide range of effects depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
. They have been tested for in vitro antibacterial activity against various bacteria and have shown promising minimum inhibitory concentration (MIC) values .
Cellular Effects
The cellular effects of 6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline are not fully known. Related compounds have shown considerable changes in the bacterial cell membrane, which might be the cause or consequence of cell death .
Molecular Mechanism
The exact molecular mechanism of action of 6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline is not yet known. It is speculated that it might interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene” typically involves multiple steps:
Formation of the Triazatetracyclo Core: This can be achieved through a series of cyclization reactions starting from simpler precursors.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Nitrophenylmethyl Group: This step involves the reaction of the intermediate with 4-nitrobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo various substitution reactions at the aromatic ring or the triazatetracyclo core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an antimicrobial or anticancer agent.
Industry
Materials Science: Use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 9-{[(4-nitrophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene can be compared with other triazatetracyclo compounds or those with similar substituents.
Uniqueness
- Structural Features : The combination of the triazatetracyclo core with the nitrophenylmethylsulfanyl group is unique.
- Reactivity : Its reactivity profile might differ from similar compounds due to the specific arrangement of functional groups.
Properties
IUPAC Name |
6-[(4-nitrophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c26-25(27)15-11-9-14(10-12-15)13-28-21-23-17-6-2-1-5-16(17)20-22-18-7-3-4-8-19(18)24(20)21/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLUMQPHFVLSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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